molecular formula C18H14BrN B1269916 4-Bromotriphenylamine CAS No. 36809-26-4

4-Bromotriphenylamine

Cat. No. B1269916
CAS RN: 36809-26-4
M. Wt: 324.2 g/mol
InChI Key: SQTLUXJWUCHKMT-UHFFFAOYSA-N
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Patent
US08530672B2

Procedure details

10 g (30 mmol) of 4-bromotriphenylamine was put into a 500 mL three-neck flask. The air in the flask was replaced with nitrogen. To the mixture were added 20 mL of tetrahydrofuran (THF), and then the mixture was stirred at −80° C. Into this solution, 20 mL (32 mmol) of n-butyllithium (a 1.6 mol/L hexane solution) was dropped by a syringe. After the dropping, this solution was stirred at the same temperature for 1 hour. After the stirring, 40 mL (60 mmol) of trimethyl borate was added to the solution, and the solution was stirred for 1 hour while the temperature of the solution was being increased to room temperature. To the solution was added 200 mL (1.0 mol/L) of hydrochloric acid, and then the solution was stirred for about 15 hours. The organic layer was washed with a saturated sodium hydrogen carbonate solution and then a saturated saline solution. Then, the organic layer was dried with magnesium sulfate. This mixture was subjected to gravity filtration. The obtained filtrate was condensed to give a white solid. The obtained solid was recrystallized with chloroform/hexane to give 5.2 g of a white powdered solid, which was the object of the synthesis, at a yield of 58%. A synthesis scheme of Step 2 is shown in (c-2) given below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]([C:14]2[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.C([Li])CCC.[B:26](OC)([O:29]C)[O:27]C.Cl>CCCCCC.O1CCCC1>[C:4]1([N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14]2[CH:19]=[CH:18][C:17]([B:26]([OH:29])[OH:27])=[CH:16][CH:15]=2)[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After the dropping, this solution was stirred at the same temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution was stirred for 1 hour while the temperature of the solution
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
was being increased to room temperature
STIRRING
Type
STIRRING
Details
the solution was stirred for about 15 hours
Duration
15 h
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
This mixture was subjected to gravity filtration
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The obtained solid was recrystallized with chloroform/hexane

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=C1)B(O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.